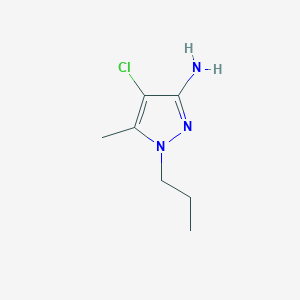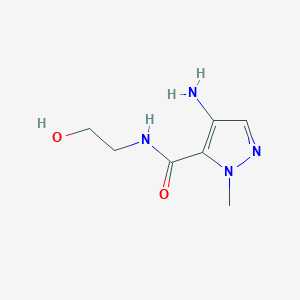
2-Amino-3,4-dimethylbenzyl Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,4-dimethylbenzyl Alcohol is an organic compound with the molecular formula C9H13NO It is a derivative of benzyl alcohol, where the benzene ring is substituted with two methyl groups and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Amino-3,4-dimethylbenzyl Alcohol can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 2-nitro-3,4-dimethylbenzyl alcohol using reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon.
Reductive Amination: Another method is the reductive amination of 3,4-dimethylbenzaldehyde with ammonia or an amine, followed by reduction with a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of reducing agent and catalyst, as well as reaction temperature and pressure, are critical factors in the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3,4-dimethylbenzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form 2-amino-3,4-dimethylbenzylamine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen with palladium on carbon.
Substitution: Acyl chlorides, sulfonyl chlorides, or other electrophiles.
Major Products
Oxidation: 2-Amino-3,4-dimethylbenzaldehyde, 2-Amino-3,4-dimethylbenzoic acid.
Reduction: 2-Amino-3,4-dimethylbenzylamine.
Substitution: Various amides and sulfonamides.
Wissenschaftliche Forschungsanwendungen
2-Amino-3,4-dimethylbenzyl Alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-3,4-dimethylbenzyl Alcohol involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the alcohol group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3,4-dimethylbenzoic Acid: Similar structure but with a carboxylic acid group instead of an alcohol group.
2-Amino-3,4-dimethylbenzaldehyde: Similar structure but with an aldehyde group instead of an alcohol group.
2-Amino-3,4-dimethylbenzylamine: Similar structure but with an amine group instead of an alcohol group.
Uniqueness
2-Amino-3,4-dimethylbenzyl Alcohol is unique due to the presence of both an amino group and an alcohol group on the benzene ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(2-amino-3,4-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-8(5-11)9(10)7(6)2/h3-4,11H,5,10H2,1-2H3 |
InChI-Schlüssel |
YBMWGIBFSWRRBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)CO)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11734191.png)
![butyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734198.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734217.png)
![1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734218.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734230.png)
![(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734242.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734248.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734255.png)
